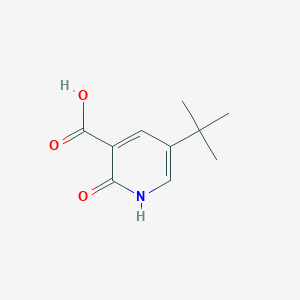

5-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

5-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted dihydropyridine derivative characterized by a tert-butyl group at the 5-position, a ketone moiety at the 2-position, and a carboxylic acid at the 3-position of the pyridine ring. These derivatives are often synthesized via cyclization reactions or hydrolysis of ester precursors, with modifications to the substituents influencing solubility, stability, and pharmacological activity .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

5-tert-butyl-2-oxo-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)6-4-7(9(13)14)8(12)11-5-6/h4-5H,1-3H3,(H,11,12)(H,13,14) |

InChI Key |

CTBMJLGLOMSNLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CNC(=O)C(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 2-Oxo-1,2-dihydropyridine-3-carboxylic Acids

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives typically involves heterocyclization reactions starting from aminomethylidene derivatives of Meldrum’s acid or related precursors. The process includes condensation with cyanoacetamide or cyano(thio)acetamide followed by acidification to precipitate the pyridine derivative.

- A representative method involves reacting an aminomethylidene Meldrum’s acid derivative with cyanoacetamide in ethanol at room temperature for 24 hours, followed by acidification to pH 5 with concentrated hydrochloric acid. The precipitated product is filtered and washed to yield the pyridine-3-carboxylic acid derivative with yields around 68-74%.

Specific Preparation of 5-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

While direct literature on the exact compound this compound is limited, related synthetic procedures for tert-butyl-substituted pyridin-2(1H)-one derivatives provide insight into plausible preparation routes.

A notable approach involves palladium-catalyzed transformations starting from 2-chloronicotinic acid derivatives. For example, tert-butyl-substituted intermediates are synthesized by nucleophilic aromatic substitution of 2-chloro-4-fluoro-nicotinic acid with tert-butyl amines under reflux in methanol, followed by purification through preparative HPLC and silica gel chromatography.

Peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and bases like N,N-diisopropylethylamine (DIPEA) in dichloromethane facilitate amide bond formation in related pyridine-3-carboxamide derivatives, which can be analogously adapted for carboxylic acid functionalization.

Boc (tert-butoxycarbonyl) protecting group strategies are applied for amine protection during synthesis, with in situ deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free amine or acid functionalities in the final compound.

Alternative Synthetic Routes and Decarboxylation Studies

Functionalized 2-pyridone-3-carboxylic acids have also been synthesized from 3-formylchromone derivatives, followed by decarboxylation using potassium carbonate in toluene. This method provides a route to modify the pyridone core and adjust substitution patterns, including tert-butyl groups, through subsequent functional group transformations.

The decarboxylation reaction is conducted under reflux conditions with potassium carbonate, facilitating the removal of the carboxyl group when desired, which is useful in tuning the biological activity and chemical properties of the derivatives.

Data Table Summarizing Preparation Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with analogous compounds based on substituent variations, synthetic methods, and physicochemical properties.

Substituent Variations at Position 5

Target Compound :

- This compound

- Substituent : Bulky tert-butyl group.

- Expected Impact : Enhanced steric hindrance and lipophilicity compared to smaller substituents.

Analogous Compounds :

5-(2-Hydroxy-4-methoxybenzoyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4n) Substituent: Aromatic acyl group (2-hydroxy-4-methoxybenzoyl). Properties: Melting point (mp) 128–130°C; synthesized via reflux in methanol/DCM with column chromatography purification . Key Difference: The electron-withdrawing acyl group may reduce solubility in polar solvents compared to the tert-butyl variant.

5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Substituent: Methyl group. Key Difference: Smaller substituent likely increases crystallinity but reduces steric shielding.

Substituent Variations at Position 6

6-Phenyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (15a) Substituent: Phenyl group. Properties: Molecular weight 215.20; mp 260–262°C; synthesized via ethanol/HCl reflux .

6-(Thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (15c) Substituent: Thiophene ring. Properties: Molecular weight 221.01; mp 266–268°C .

Functional Group Modifications

Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7)

- Modification : Esterified carboxylic acid (methyl ester).

- Properties : mp 150–152°C; synthesized via alkylation and acylation steps .

- Key Difference : Esterification improves membrane permeability but requires hydrolysis for bioactive carboxylic acid release.

5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxylic acid

Key Research Findings

- Synthetic Flexibility : Substituents at positions 1, 5, and 6 are readily modified using alkylation, acylation, or cyclization reactions, as seen in compounds 4n, 15a, and 5c .

- Steric and Electronic Effects : Bulky groups (e.g., tert-butyl) improve lipophilicity but may hinder crystallization, whereas electron-withdrawing groups (e.g., acyl, CF3) enhance stability and intermolecular interactions .

Biological Activity

5-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 195.22 g/mol. The compound features a tert-butyl group at the 5-position and a carboxylic acid functional group at the 3-position, contributing to its reactivity and biological activity .

G Protein-Coupled Receptor Activation

One of the key mechanisms through which this compound exhibits biological activity is via its interaction with G protein-coupled bile acid receptor 1 (TGR5). Activation of TGR5 is associated with improved insulin sensitivity and anti-inflammatory effects, making it a candidate for therapeutic applications in metabolic disorders such as Type 2 diabetes.

Influence on Glucose Metabolism

Research indicates that compounds activating TGR5 may enhance the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis. This mechanism highlights the potential of this compound in managing glucose levels and addressing metabolic syndromes.

Anticancer Activity

Recent studies have shown promising anticancer properties of this compound. For example, it has been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound demonstrated significant cytotoxicity, reducing cell viability effectively when compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Its structure allows for interactions that inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .

Table: Summary of Biological Activities

Q & A

Q. What are the critical steps for synthesizing 5-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

The synthesis typically involves cyclization of substituted pyridine precursors under reflux conditions. For example, tert-butyl groups can be introduced via alkylation or condensation reactions using tert-butanol or tert-butyl halides. Reaction conditions such as solvent choice (e.g., ethanol or THF), temperature (60–100°C), and catalysts (e.g., acid/base) are critical for regioselectivity and yield optimization . Purification often employs recrystallization or column chromatography using ethyl acetate/hexane gradients to isolate the carboxylic acid moiety.

Q. What spectroscopic methods are essential for structural confirmation?

Key techniques include:

- 1H/13C NMR : To identify proton environments (e.g., dihydropyridine ring protons at δ 5.8–6.5 ppm and tert-butyl groups at δ 1.2–1.4 ppm) .

- IR Spectroscopy : Confirms the presence of carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (OH) groups (~2500–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., calculated for C₁₁H₁₅NO₃: 209.24 g/mol) and fragmentation patterns .

Q. How should researchers handle solubility challenges during experimentation?

The compound’s solubility varies with pH due to its carboxylic acid group. In aqueous solutions, use buffered systems (pH >5) to deprotonate the acid. For organic solvents, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective, though heating may be required. Sonication or co-solvent systems (e.g., ethanol/water) can enhance dissolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic optimization involves:

- Temperature Control : Higher temperatures (e.g., reflux at 80°C) accelerate cyclization but may promote side reactions.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance regioselectivity for the tert-butyl substituent .

- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) improve tert-butyl group incorporation, while protic solvents (e.g., ethanol) stabilize intermediates .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry in real time .

Q. What strategies address contradictions in reported spectroscopic data?

Discrepancies in NMR or IR data often arise from tautomerism in the dihydropyridine ring or solvent effects. To resolve this:

- Perform variable-temperature NMR to observe tautomeric equilibria.

- Compare data across multiple solvents (e.g., DMSO-d6 vs. CDCl₃) to identify solvent-induced shifts .

- Cross-validate with computational methods (e.g., DFT calculations for predicted chemical shifts) .

Q. How can structural modifications enhance bioactivity or stability?

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-position to improve metabolic stability .

- Prodrug Design : Esterify the carboxylic acid to increase membrane permeability, with enzymatic cleavage in vivo .

- Coordination Chemistry : Explore metal chelation (e.g., with Cu²⁺ or Zn²⁺) to modulate reactivity for catalytic applications .

Q. What analytical methods resolve purity issues in final products?

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities at 254 nm.

- Elemental Analysis : Confirm stoichiometry (e.g., C: 63.14%, H: 7.25%, N: 6.69% for C₁₁H₁₅NO₃) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine powders.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How to design stability studies under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.